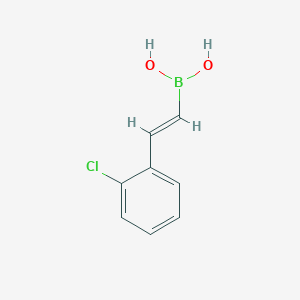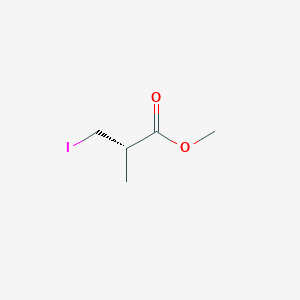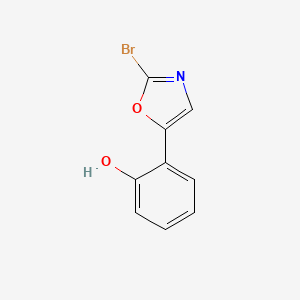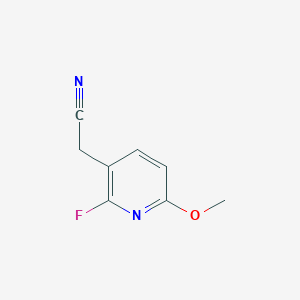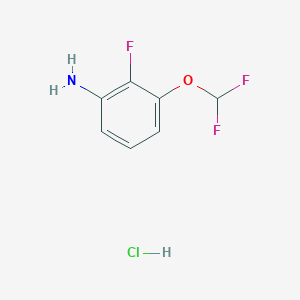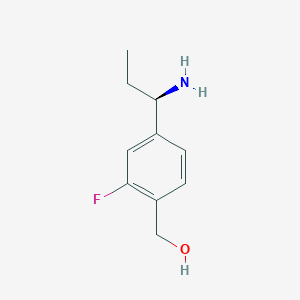
(R)-(4-(1-Aminopropyl)-2-fluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(4-(1-Aminopropyl)-2-fluorophenyl)methanol is a chiral compound with significant interest in various scientific fields. This compound features a fluorine atom and an aminopropyl group attached to a phenyl ring, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-(1-Aminopropyl)-2-fluorophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a fluorobenzene derivative.
Amination: The fluorobenzene derivative undergoes amination to introduce the aminopropyl group.
Reduction: The intermediate product is then reduced to form the final ®-(4-(1-Aminopropyl)-2-fluorophenyl)methanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
®-(4-(1-Aminopropyl)-2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
®-(4-(1-Aminopropyl)-2-fluorophenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-(4-(1-Aminopropyl)-2-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allylamine: An organic compound with similar amine functionality.
Methyl 4-fluorobenzoate: A compound with a fluorine atom attached to a benzene ring.
Uniqueness
®-(4-(1-Aminopropyl)-2-fluorophenyl)methanol is unique due to its specific chiral configuration and the presence of both an aminopropyl group and a fluorine atom. This combination of features makes it distinct from other similar compounds and contributes to its versatility in various applications.
Propriétés
Formule moléculaire |
C10H14FNO |
|---|---|
Poids moléculaire |
183.22 g/mol |
Nom IUPAC |
[4-[(1R)-1-aminopropyl]-2-fluorophenyl]methanol |
InChI |
InChI=1S/C10H14FNO/c1-2-10(12)7-3-4-8(6-13)9(11)5-7/h3-5,10,13H,2,6,12H2,1H3/t10-/m1/s1 |
Clé InChI |
DSBYXVFXQWBPCA-SNVBAGLBSA-N |
SMILES isomérique |
CC[C@H](C1=CC(=C(C=C1)CO)F)N |
SMILES canonique |
CCC(C1=CC(=C(C=C1)CO)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


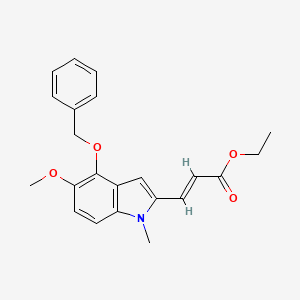

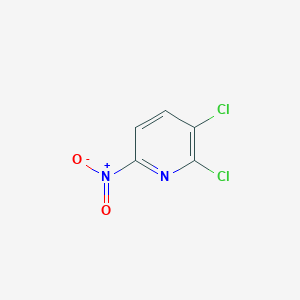
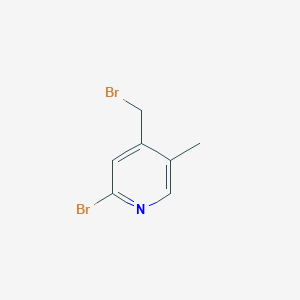
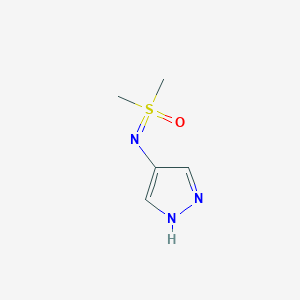
![2,7-Dibromo-2'-methoxy-9,9'-spirobi[fluorene]](/img/structure/B15222933.png)
